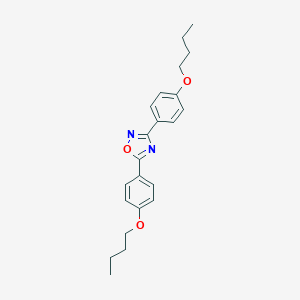

3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

Description

Properties

Molecular Formula |

C22H26N2O3 |

|---|---|

Molecular Weight |

366.5g/mol |

IUPAC Name |

3,5-bis(4-butoxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C22H26N2O3/c1-3-5-15-25-19-11-7-17(8-12-19)21-23-22(27-24-21)18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |

InChI Key |

UHZXWYZCWQEQBR-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCCCC |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Key Insights :

- Electron-donating groups (e.g., butoxy) improve solubility and reduce toxicity, making them favorable for pharmaceuticals .

- Electron-withdrawing groups (e.g., nitro) are more common in energetic materials (e.g., LLM-191) .

- Metal complexes (e.g., Cu(II)) enhance anticancer activity by enabling DNA binding .

Physical and Chemical Properties

Preparation Methods

Superbase-Mediated Cyclization

Using NaOH/DMSO at room temperature, 4-butoxyphenylamidoxime and 4-butoxybenzoic acid methyl ester cyclize in 4–24 h.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates cyclodehydration of O-acylamidoximes, reducing reaction time.

Comparative Analysis of Methods

| Method | Yield Range | Time | Scalability | Green Metrics |

|---|---|---|---|---|

| Cyclization of amidoximes | 65–78% | 12–24 h | High | Moderate |

| One-pot synthesis | 58–72% | 24–30 h | Moderate | High |

| 1,3-Dipolar cycloaddition | 40–50% | 12–18 h | Low | Low |

| Superbase-mediated | 60–68% | 4–24 h | High | High |

| Microwave-assisted | 70–75% | 20–30 min | Moderate | High |

Q & A

Q. Can 3,5-diaryl-1,2,4-oxadiazoles be repurposed for agrochemical use?

- Evidence : Derivatives like tioxazafen (nematocide) and flufenoxadiazam (insecticide) leverage the oxadiazole scaffold’s stability and bioactivity. Design principles include halogenation (e.g., Cl, F) for pest resistance mitigation .

- Screening : OECD 207 guidelines for ecotoxicity (e.g., Daphnia magna LC₅₀ > 10 ppm).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.